molecular formula C25H21BrCl2N2 B10927693 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10927693
M. Wt: 500.3 g/mol
InChI Key: ZYWMJDIREFSMMQ-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, where nucleophiles replace these halogens under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H21BrCl2N2

Molecular Weight

500.3 g/mol

IUPAC Name

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C25H21BrCl2N2/c1-14-5-7-18(11-16(14)3)24-23(26)25(19-8-6-15(2)17(4)12-19)30(29-24)22-10-9-20(27)13-21(22)28/h5-13H,1-4H3

InChI Key

ZYWMJDIREFSMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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